molecular formula C19H22Cl4N2 B13993491 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline CAS No. 60625-48-1

4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline

Cat. No.: B13993491
CAS No.: 60625-48-1
M. Wt: 420.2 g/mol
InChI Key: ADOKPIXPXIWSKR-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline is a chemical compound with the molecular formula C19H24Cl2N2 It is known for its unique structure, which includes a chlorophenyl group and bis(3-chloropropyl)aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline typically involves the reaction of 3-chlorobenzaldehyde with N,N-bis(3-chloropropyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

[ \text{3-chlorobenzaldehyde} + \text{N,N-bis(3-chloropropyl)aniline} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of 4-[(3-chlorophenyl)aminomethyl]-N,N-bis(3-chloropropyl)aniline.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(2-chloropropyl)aniline
  • 4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)benzene

Uniqueness

4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline is unique due to its specific structural features, such as the presence of both chlorophenyl and bis(3-chloropropyl) groups

Properties

CAS No.

60625-48-1

Molecular Formula

C19H22Cl4N2

Molecular Weight

420.2 g/mol

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline;hydrochloride

InChI

InChI=1S/C19H21Cl3N2.ClH/c20-10-2-12-24(13-3-11-21)19-8-6-16(7-9-19)15-23-18-5-1-4-17(22)14-18;/h1,4-9,14-15H,2-3,10-13H2;1H

InChI Key

ADOKPIXPXIWSKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=CC=C(C=C2)N(CCCCl)CCCCl.Cl

Origin of Product

United States

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